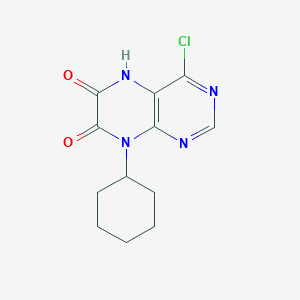
5-Hydroxypyridine-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxypyridine-3,4-dicarboxylic acid is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its hydroxyl group at the 5-position and carboxyl groups at the 3- and 4-positions. It is a significant intermediate in the synthesis of various biologically active molecules and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypyridine-3,4-dicarboxylic acid typically involves multi-step processes. One method starts with 4-acetyl-5-methyloxazole, which undergoes a series of reactions including cyclization and oxidation to yield the desired compound . Another approach involves the Diels-Alder reaction followed by aromatization to form the hydroxypyridine ring .
Industrial Production Methods: Industrial production often employs the Kondrat’eva approach, which combines a Diels-Alder reaction with subsequent aromatization. This method is favored for its efficiency in producing high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxypyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or aldehydes.
Substitution: Forms various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Hydroxypyridine-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 5-hydroxypyridine-3,4-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a precursor to pyridoxine, which is involved in amino acid metabolism and neurotransmitter synthesis. The compound’s hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and coordination with metal ions, influencing its reactivity and interactions .
Comparaison Avec Des Composés Similaires
- Pyridine-2,3-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
- Pyridine-2,4-dicarboxylic acid
Comparison: 5-Hydroxypyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound is a key intermediate in the synthesis of vitamin B6, highlighting its importance in both biological and industrial contexts .
Propriétés
Numéro CAS |
17285-97-1 |
|---|---|
Formule moléculaire |
C7H5NO5 |
Poids moléculaire |
183.12 g/mol |
Nom IUPAC |
5-hydroxypyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-4-2-8-1-3(6(10)11)5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |
Clé InChI |
MWCYBLDGNMZDTG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)
![5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11784086.png)
![4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11784089.png)




![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)
![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)


